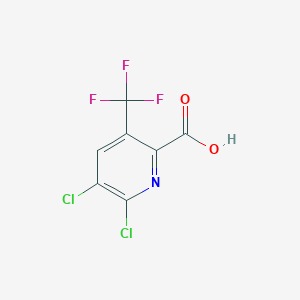

5,6-Dichloro-3-(trifluoromethyl)pyridine-2-carboxylic acid

Description

5,6-Dichloro-3-(trifluoromethyl)pyridine-2-carboxylic acid is a chemical compound that belongs to the class of trifluoromethylpyridines. These compounds are characterized by the presence of a trifluoromethyl group attached to a pyridine ring. The compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Properties

Molecular Formula |

C7H2Cl2F3NO2 |

|---|---|

Molecular Weight |

259.99 g/mol |

IUPAC Name |

5,6-dichloro-3-(trifluoromethyl)pyridine-2-carboxylic acid |

InChI |

InChI=1S/C7H2Cl2F3NO2/c8-3-1-2(7(10,11)12)4(6(14)15)13-5(3)9/h1H,(H,14,15) |

InChI Key |

VBKGDUNXZVFMJZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=NC(=C1Cl)Cl)C(=O)O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 5,6-Dichloro-3-(trifluoromethyl)pyridine-2-carboxylic acid typically involves the introduction of chlorine and fluorine atoms into a pyridine ring. One common method involves the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. Another method relies on the assembly of the pyridine ring from a trifluoromethyl-containing building block . Industrial production methods often involve direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring .

Chemical Reactions Analysis

5,6-Dichloro-3-(trifluoromethyl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, where chlorine or fluorine atoms are replaced by other functional groups.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5,6-Dichloro-3-(trifluoromethyl)pyridine-2-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5,6-Dichloro-3-(trifluoromethyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in the case of insect growth regulators, the compound inhibits the growth of insects by interfering with their hormonal pathways . In the development of β-secretase inhibitors, the compound interacts with the enzyme β-secretase, reducing its activity and thereby slowing the progression of Alzheimer’s disease .

Comparison with Similar Compounds

5,6-Dichloro-3-(trifluoromethyl)pyridine-2-carboxylic acid can be compared with other similar compounds, such as:

2,3,5-Trichloro-6-(trifluoromethyl)pyridine: This compound is also used in the production of agrochemicals and has similar chemical properties.

2,6-Dichloro-3-(trifluoromethyl)pyridine: Another similar compound used in the synthesis of various chemical intermediates.

3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid: This compound is used in the synthesis of insect growth regulators and has similar applications.

The uniqueness of 5,6-Dichloro-3-(trifluoromethyl)pyridine-2-carboxylic acid lies in its specific combination of chlorine and fluorine atoms, which confer distinctive chemical properties and make it valuable in various applications.

Biological Activity

5,6-Dichloro-3-(trifluoromethyl)pyridine-2-carboxylic acid (DCTFPCA) is a pyridine derivative that has garnered attention for its diverse biological activities, including anti-inflammatory, analgesic, neuroprotective, and anticancer properties. This article provides a detailed overview of its biological activity, supported by relevant research findings and data.

- Molecular Formula : C₇H₂Cl₂F₃NO₂

- Molecular Weight : 260 g/mol

- CAS Number : 1781099-16-8

DCTFPCA is characterized by its unique trifluoromethyl group, which significantly influences its biological activity. The compound is typically synthesized through various chemical reactions involving pyridine derivatives and trifluoroacetic anhydride or acid, leading to its current applications in research.

Biological Activity Overview

DCTFPCA exhibits several notable biological activities:

- Anti-inflammatory Activity : DCTFPCA has been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory response. This inhibition can reduce the production of pro-inflammatory mediators, suggesting potential therapeutic applications in inflammatory diseases.

- Analgesic Effects : The compound's ability to modulate pain pathways has been demonstrated in various animal models. Its interaction with the N-methyl-d-aspartate (NMDA) receptor may contribute to its analgesic properties.

- Neuroprotective Effects : Research indicates that DCTFPCA can protect neuronal cells from oxidative stress and apoptosis, making it a candidate for further studies in neurodegenerative diseases.

- Anticancer Activity : Preliminary studies suggest that DCTFPCA may inhibit the proliferation of cancer cells through mechanisms involving the epidermal growth factor receptor (EGFR). This activity highlights its potential as a chemotherapeutic agent.

In Vitro Studies

A series of in vitro studies have evaluated DCTFPCA's biological activities:

- Cyclooxygenase Inhibition : DCTFPCA demonstrated IC50 values in the micromolar range against COX enzymes, indicating significant anti-inflammatory potential .

- Neuroprotection Assays : In models of oxidative stress, DCTFPCA reduced cell death by up to 50% compared to control groups .

Case Studies

A notable case study involved the administration of DCTFPCA in a rodent model of arthritis. The results showed a marked reduction in joint swelling and pain scores compared to untreated controls .

Toxicity and Safety Profile

DCTFPCA exhibits low toxicity levels in preclinical studies, with no serious adverse effects reported at doses up to 100 mg/kg in rats. However, comprehensive toxicity studies are necessary to establish safe dosage ranges for potential therapeutic applications .

Applications in Scientific Research

DCTFPCA is primarily used as a research compound due to its intriguing biological properties. Its applications include:

- Drug Development : As a lead compound for developing new anti-inflammatory and anticancer drugs.

- Biochemical Research : To study the mechanisms of action related to COX and LOX inhibition.

Summary Table of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anti-inflammatory | COX/LOX inhibition | |

| Analgesic | NMDA receptor modulation | |

| Neuroprotective | Oxidative stress reduction | |

| Anticancer | EGFR inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.